![molecular formula C14H18N4OS B6353390 1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1029718-80-6](/img/structure/B6353390.png)
1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine” is a complex organic molecule. It is related to the class of compounds known as phenylpyrazoles . It’s used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds involves reactions of equimolar equivalents of certain precursors in boiling ethanol under acidic conditions . The yield of these reactions can be quite high, reaching up to 88% . The synthetic procedures of related triazoles through click chemistry are simple and high yielding to produce many substituted derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The reaction of equimolar equivalents of certain precursors in boiling ethanol (EtOH) for 4 h in the presence of concentrated hydrochloric acid (HCl) produced a related compound with 88% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques such as NMR spectroscopy and single-crystal X-ray diffraction . The properties were theoretically and experimentally studied and results show good agreement .Applications De Recherche Scientifique
1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has been studied for its potential applications in the field of scientific research. It has been found to possess a variety of properties that make it an attractive candidate for use in laboratory experiments. This compound has been shown to be a potent inhibitor of the enzyme acetylcholinesterase and has been studied for its ability to modulate the activity of various neurotransmitter systems. It has also been investigated as a potential treatment for Alzheimer's disease, as well as for its potential applications in the field of cancer research.
Mécanisme D'action
The exact mechanism of action of 1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is not yet fully understood. However, it is believed to act as an allosteric modulator of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to interact with a variety of other biological targets, including the serotonin transporter and several G-protein coupled receptors.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been demonstrated to be a potent inhibitor of the enzyme acetylcholinesterase and has been found to modulate the activity of various neurotransmitter systems. It has also been shown to possess anti-inflammatory and anti-cancer activities, as well as to have the ability to modulate the activity of various G-protein coupled receptors.
Avantages Et Limitations Des Expériences En Laboratoire
1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has a number of advantages that make it an attractive candidate for use in laboratory experiments. It is a relatively easy compound to synthesize, and its synthesis has been demonstrated to be efficient and reliable. In addition, this compound is a potent inhibitor of the enzyme acetylcholinesterase and has been found to possess a variety of biochemical and physiological effects. However, this compound has also been found to have a number of limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has a number of potential future directions that could be explored in the field of scientific research. These include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its potential interactions with other biological targets. In addition, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action and its potential applications in the field of medicine.
Méthodes De Synthèse
1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is synthesized via a multi-step process that begins with the reaction of 4-methoxyphenylmethyl bromide with 1-amino-2,4-thiadiazole in aqueous acetic acid to give the desired product. The reaction is carried out at room temperature and the product is isolated by recrystallization from ethanol. The synthesis of this compound has been demonstrated to be efficient and reliable, allowing for the production of high-quality samples of the compound.
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-19-12-4-2-11(3-5-12)10-13-16-14(20-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVDPMLMJBYDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NSC(=N2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

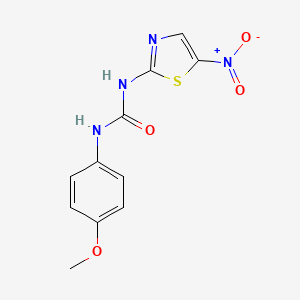

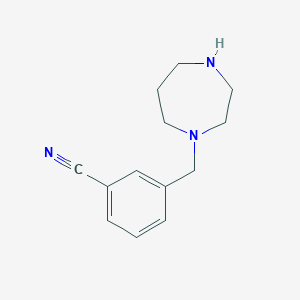
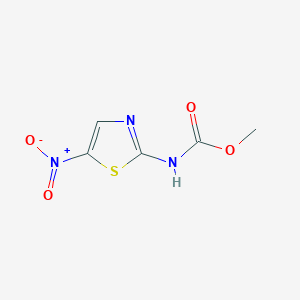
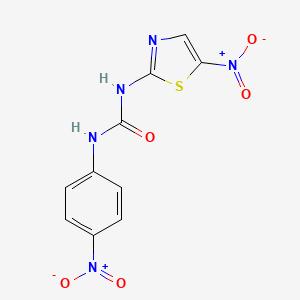

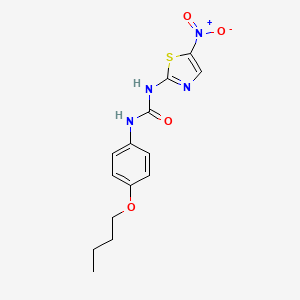

![4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353346.png)
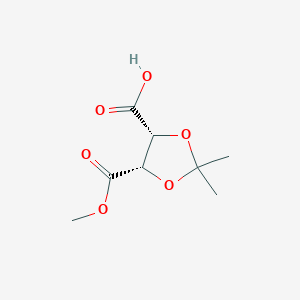
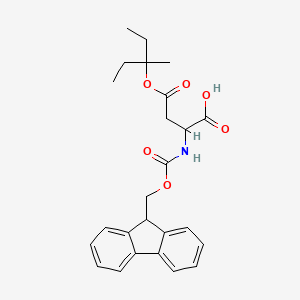
![Bicyclo[2.2.1]heptane-2,3-dicarboximide](/img/structure/B6353369.png)

![4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353386.png)